molecular formula C19H17NO3 B13097454 Ethyl 7-(benzyloxy)quinoline-3-carboxylate

Ethyl 7-(benzyloxy)quinoline-3-carboxylate

Cat. No.: B13097454
M. Wt: 307.3 g/mol
InChI Key: OHAYMAAAESSNQZ-UHFFFAOYSA-N
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Description

Ethyl 7-(benzyloxy)quinoline-3-carboxylate is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 7-(benzyloxy)quinoline-3-carboxylate can be synthesized through the Williamson reaction. This involves the reaction of ethyl 2-(halogenmethyl)quinoline-3-carboxylates with 8-hydroxyquinolines in the presence of a base such as potassium carbonate (K₂CO₃) in acetonitrile (CH₃CN) as the solvent . This method allows for the efficient production of the compound with high yields.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for maximum yield and purity, using cost-effective reagents, and ensuring environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(benzyloxy)quinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate (KMnO₄).

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-3-carboxylic acid derivatives, while reduction may produce quinoline-3-carboxylate esters.

Scientific Research Applications

Ethyl 7-(benzyloxy)quinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antibacterial and antimalarial properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents.

    Industry: Utilized in the production of dyes and pigments due to its stable chemical structure.

Mechanism of Action

The mechanism of action of Ethyl 7-(benzyloxy)quinoline-3-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby affecting biological pathways. The exact molecular targets and pathways are still under investigation, but its quinoline core structure suggests potential interactions with DNA and proteins.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 7-(benzyloxy)quinoline-3-carboxylate is unique due to its benzyloxy group at the 7-position, which imparts distinct chemical and biological properties. This structural feature differentiates it from other quinoline derivatives and contributes to its specific applications in research and industry.

Properties

Molecular Formula

C19H17NO3

Molecular Weight

307.3 g/mol

IUPAC Name

ethyl 7-phenylmethoxyquinoline-3-carboxylate

InChI

InChI=1S/C19H17NO3/c1-2-22-19(21)16-10-15-8-9-17(11-18(15)20-12-16)23-13-14-6-4-3-5-7-14/h3-12H,2,13H2,1H3

InChI Key

OHAYMAAAESSNQZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C2C=C(C=CC2=C1)OCC3=CC=CC=C3

Origin of Product

United States

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